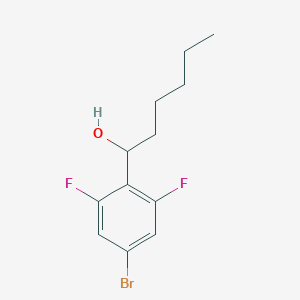
1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol is an organic compound with the molecular formula C12H15BrF2O It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a hexanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol typically involves the reaction of 4-bromo-2,6-difluorobenzene with hexanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-(4-Bromo-2,6-difluorophenyl)hexan-1-one.
Reduction: Formation of 1-(2,6-Difluorophenyl)hexan-1-ol.
Substitution: Formation of 1-(4-Amino-2,6-difluorophenyl)hexan-1-ol.
Scientific Research Applications
1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- 1-(4-Bromo-2,6-difluorophenyl)ethanone
- 1-(4-Bromo-2,6-difluorophenyl)propan-1-ol
- 1-(4-Bromo-2,6-difluorophenyl)butan-1-ol
Comparison: 1-(4-Bromo-2,6-difluorophenyl)hexan-1-ol is unique due to its longer hexanol chain, which can influence its physical and chemical properties. Compared to its shorter-chain analogs, it may exhibit different solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C12H15BrF2O |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)hexan-1-ol |
InChI |
InChI=1S/C12H15BrF2O/c1-2-3-4-5-11(16)12-9(14)6-8(13)7-10(12)15/h6-7,11,16H,2-5H2,1H3 |
InChI Key |
JJCWXXSYEUBRCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=C(C=C(C=C1F)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















